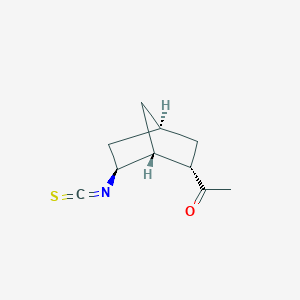

2-Acetyl-6-isothiocyanatonorbornane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

153495-76-2 |

|---|---|

Molecular Formula |

C10H13NOS |

Molecular Weight |

195.28 g/mol |

IUPAC Name |

1-[(1R,2S,4S,6S)-6-isothiocyanato-2-bicyclo[2.2.1]heptanyl]ethanone |

InChI |

InChI=1S/C10H13NOS/c1-6(12)8-2-7-3-9(8)10(4-7)11-5-13/h7-10H,2-4H2,1H3/t7-,8-,9-,10+/m1/s1 |

InChI Key |

AYUSDYWETCHGNN-KYXWUPHJSA-N |

SMILES |

CC(=O)C1CC2CC1C(C2)N=C=S |

Isomeric SMILES |

CC(=O)[C@H]1C[C@@H]2C[C@H]1[C@H](C2)N=C=S |

Canonical SMILES |

CC(=O)C1CC2CC1C(C2)N=C=S |

Other CAS No. |

155418-08-9 |

Synonyms |

(exo,exo)-(+-) of 2-acetyl-6-isothiocyanatonorbornane 2-acetyl-6-isothiocyanate norbornane 2-acetyl-6-isothiocyanatonorbornane 2-AICNB |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Acetyl 6 Isothiocyanatonorbornane

Established Synthetic Pathways for the Norbornane (B1196662) Core

The construction of the norbornane skeleton, a bicyclo[2.2.1]heptane system, is a well-established area of organic synthesis. wikipedia.org Several key methodologies have been developed, each offering distinct advantages in terms of efficiency, stereocontrol, and substrate scope.

Diels-Alder Cycloaddition Strategies

The Diels-Alder reaction is a cornerstone of norbornane synthesis, providing a powerful and atom-economical method for constructing the bicyclic ring system in a single step. nih.govlatech.edu This [4+2] cycloaddition typically involves the reaction of cyclopentadiene (B3395910) with a suitable dienophile. researchgate.net The stereoselectivity of the Diels-Alder reaction is a key feature, often leading to the preferential formation of the endo or exo isomer depending on the reaction conditions and the nature of the reactants. latech.edu

For instance, the reaction of cyclopentadiene with an appropriate acetyl-containing dienophile could directly introduce the acetyl group at the desired position on the norbornene ring. Subsequent functionalization would then be required to introduce the isothiocyanate group. The use of chiral catalysts can influence the stereoselectivity of the Diels-Alder reaction, providing access to enantiomerically enriched norbornene derivatives. magtech.com.cn

A common starting material for norbornene derivatives is dicyclopentadiene (B1670491) (DCPD), which, upon heating, undergoes a retro-Diels-Alder reaction to generate cyclopentadiene in situ. chalmers.se This freshly generated cyclopentadiene can then react with a dienophile. High temperatures can favor the formation of the thermodynamically more stable exo isomer. latech.edu

| Diene | Dienophile | Key Features | Primary Product Stereochemistry |

|---|---|---|---|

| Cyclopentadiene | Maleic Anhydride | Classic example, high yielding. latech.edu | Endo favored under kinetic control. latech.edu |

| Cyclopentadiene | Acrolein | Introduces an aldehyde functionality. | Mixture of endo and exo isomers. |

| in situ generated Cyclopentadiene (from DCPD) | Substituted alkynes | Forms norbornadiene derivatives. chalmers.se | Dependent on alkyne substituents. |

Multi-step Synthesis Routes

Multi-step synthesis provides a versatile alternative for constructing complex norbornane derivatives that may not be directly accessible through a single cycloaddition reaction. vapourtec.com These routes often begin with a readily available norbornene or norbornane precursor, which is then elaborated through a series of chemical transformations. rsc.orgresearchgate.net

A typical multi-step sequence might involve:

Initial Cycloaddition: A Diels-Alder reaction to form a basic norbornene scaffold.

Functional Group Interconversion: Modification of the initial functional groups. For example, reduction of an ester to an alcohol, followed by oxidation to an aldehyde or ketone.

Introduction of Substituents: Addition of the acetyl and a precursor to the isothiocyanate group at specific positions. This may involve reactions such as Grignard additions or Friedel-Crafts acylations, although the latter is less common for the norbornane core itself. orgsyn.orggoogle.com

These multi-step approaches offer greater control over the final structure and allow for the introduction of a wider variety of functional groups at specific and stereochemically defined positions. youtube.com

Palladium-Catalyzed Approaches in Norbornane Synthesis

Palladium catalysis has emerged as a powerful tool for the functionalization of norbornene and the synthesis of complex norbornane-fused structures. researchgate.netrsc.org These methods often utilize the unique reactivity of norbornene in cooperative catalysis with palladium. acs.org

One notable strategy is the Catellani reaction, which involves the palladium-catalyzed ortho-functionalization of aryl halides, with norbornene acting as a transient mediator. researchgate.netacs.org While not a direct synthesis of the basic norbornane core, these methods are invaluable for creating highly substituted norbornane derivatives. researchgate.netresearchgate.net For instance, a palladium-catalyzed three-component reaction of an aryl iodide, norbornene, and another coupling partner can lead to the formation of complex polycyclic systems incorporating the norbornane motif. researchgate.net

Furthermore, palladium-catalyzed reactions can be employed for the selective C-H activation and subsequent functionalization of the norbornane scaffold itself, providing a direct route to introduce substituents. acs.org

| Reaction Type | Catalyst System | Key Transformation | Typical Substrates |

|---|---|---|---|

| Catellani Reaction | Pd(0) or Pd(II) / Norbornene | Ortho- and ipso-functionalization of aryl halides. researchgate.netacs.org | Aryl iodides, norbornene, various coupling partners. researchgate.net |

| Three-Component Cascade | Palladium acetate | Formation of norbornane-fused indanes. researchgate.netresearchgate.net | Aryl iodides, norbornenes, α-diazoesters. researchgate.netresearchgate.net |

| C-H Silylation | Palladium(II) / Norbornene | Remote selective meta-C–H silylation of benzamides. acs.org | Primary benzamides, hexamethyldisilane. acs.org |

Introduction of the Isothiocyanate Moiety

Once the 2-acetylnorbornane core is established, the next critical step is the introduction of the isothiocyanate (-N=C=S) group at the 6-position. The primary method for this transformation involves the conversion of a primary amine.

Amine-Based Isothiocyanate Formation

The most common and versatile method for synthesizing isothiocyanates is from the corresponding primary amine. organic-chemistry.orgresearchgate.net This transformation can be achieved through several reagents and reaction conditions.

A widely used method involves the reaction of the primary amine with carbon disulfide (CS₂) in the presence of a base, such as triethylamine (B128534) or ammonia, to form an intermediate dithiocarbamate (B8719985) salt. organic-chemistry.orggoogle.com This salt is then treated with a desulfurizing agent to yield the isothiocyanate. nih.gov

Alternatively, reagents like thiophosgene (B130339) (CSCl₂) can directly convert a primary amine to an isothiocyanate. google.com However, due to the high toxicity of thiophosgene, other, milder reagents are often preferred. nih.govgoogle.com Phenyl chlorothionoformate is another effective reagent for this transformation. researchgate.net

| Reagent(s) | Intermediate | Key Advantages/Disadvantages |

|---|---|---|

| Carbon Disulfide, Base, then Desulfurizing Agent | Dithiocarbamate salt organic-chemistry.orgnih.gov | Milder conditions, avoids highly toxic reagents. nih.gov |

| Thiophosgene | None (direct conversion) | Efficient but highly toxic and requires careful handling. google.com |

| Phenyl Chlorothionoformate, Base | Thionocarbamate | Versatile for a range of amines. researchgate.net |

Stereoselective Synthesis Considerations

The stereochemistry of the final product, 2-Acetyl-6-isothiocyanatonorbornane, is determined by the stereochemistry of the norbornane precursor. The rigid bicyclic structure of norbornane results in distinct endo and exo faces. researchgate.netresearchgate.net The substituents at the 2 and 6 positions can be arranged in several diastereomeric forms (endo,endo, exo,exo, endo,exo).

Achieving a specific stereoisomer requires careful control throughout the synthetic sequence. Chiral auxiliaries or catalysts can be employed in the initial Diels-Alder reaction to establish a specific enantiomeric series. magtech.com.cnrsc.org Subsequent functionalization steps must then be carried out in a stereoretentive or stereoinvertive manner to preserve or invert the desired stereocenters. The choice of reagents and reaction conditions for the introduction of the acetyl and amine (precursor to the isothiocyanate) groups will be critical in determining the final stereochemical outcome. acs.org

Derivatization and Analog Synthesis of this compound

The presence of the highly electrophilic isothiocyanate group and the reactive acetyl group makes this compound a prime candidate for derivatization and the synthesis of a diverse array of analogs. These modifications are often pursued to enhance biological activity, improve pharmacokinetic properties, or explore structure-activity relationships.

Exploration of Structural Analogs for Enhanced Properties

The core structure of this compound has been utilized as a template for creating analogs with potentially improved properties, particularly in the realm of medicinal chemistry. Research has shown that analogs of this compound can be potent inducers of phase II detoxification enzymes, a characteristic associated with cancer prevention.

One notable example is the synthesis of (+/-)-exo-2-acetyl-6-isothiocyanatonorbornane, which was designed as a structural analog of sulforaphane (B1684495), a natural isothiocyanate found in broccoli with well-documented anticarcinogenic properties. This synthetic analog has demonstrated significant potency in inducing quinone reductase, a key phase II enzyme.

The general approach to creating structural analogs often involves the reaction of the isothiocyanate group with various nucleophiles. The isothiocyanate moiety readily reacts with primary and secondary amines to form substituted thiourea (B124793) derivatives. This reaction is a cornerstone in the synthesis of a wide range of analogs, as the properties of the final molecule can be systematically altered by varying the amine used in the reaction.

The exploration of these structural analogs is driven by the quest for compounds with enhanced biological efficacy and metabolic stability compared to naturally occurring isothiocyanates like sulforaphane.

Modifications of the Acetyl Group in Norbornane Scaffolds

The acetyl group at the 2-position of the norbornane scaffold presents another avenue for structural modification, offering the potential to fine-tune the electronic and steric properties of the molecule. While specific examples of modifications to the acetyl group in this compound are not extensively detailed in the available literature, general reactions of ketones on bicyclic systems provide a basis for potential transformations.

One common reaction of ketones is their reduction to the corresponding secondary alcohol. This transformation can be achieved using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. The resulting hydroxyl group can then be further functionalized, for example, through esterification or etherification, to introduce a wide range of different substituents.

Another potential modification is the reaction of the acetyl group with Grignard reagents or other organometallic compounds. This would allow for the introduction of new carbon-carbon bonds at the 2-position, leading to the formation of tertiary alcohols and enabling the synthesis of analogs with increased structural complexity.

Furthermore, the acetyl group can potentially undergo alpha-functionalization reactions. The acidity of the α-protons to the carbonyl group allows for deprotonation and subsequent reaction with electrophiles, although this can be challenging in strained bicyclic systems.

These potential modifications of the acetyl group, summarized in the table below, highlight the versatility of this functional group in the synthesis of novel norbornane-based compounds.

| Modification Type | Reagent(s) | Product Functional Group |

| Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol |

| Grignard Reaction | R-MgBr | Tertiary Alcohol |

| Esterification (of the corresponding alcohol) | R-COCl | Ester |

| Etherification (of the corresponding alcohol) | R-X (in the presence of a base) | Ether |

This table presents potential modifications based on general ketone chemistry.

Variations in Norbornane Isothiocyanate Substitution Patterns

Research has demonstrated the synthesis and biological evaluation of different isomers of 2-Acetyl-isothiocyanatonorbornane, highlighting the importance of the substitution pattern on the norbornane ring. The spatial arrangement of the acetyl and isothiocyanate groups significantly influences the biological activity of these compounds.

Specifically, the following isomers have been reported and studied for their anticarcinogenic activities:

exo-2-Acetyl-exo-6-isothiocyanatonorbornane

endo-2-Acetyl-exo-6-isothiocyanatonorbornane

exo-2-Acetyl-exo-5-isothiocyanatonorbornane

Studies have shown that exo-2-acetyl-exo-6-isothiocyanatonorbornane is a particularly potent analog. electronicsandbooks.com The endo-2-acetyl-exo-6-isothiocyanatonorbornane and exo-2-acetyl-exo-5-isothiocyanatonorbornane isomers were found to be less potent in some biological assays, indicating that the relative stereochemistry and the position of the isothiocyanate group are crucial for optimal activity. electronicsandbooks.com

Structure Activity Relationships Sar and Conformational Analysis

Elucidating Key Structural Determinants for Biological Efficacy

The design of 2-acetyl-6-isothiocyanatonorbornane was inspired by the potent phase 2 enzyme inducer, sulforaphane (B1684495) [1-isothiocyanato-4-(methylsulfinyl)butane]. nih.govnih.govpnas.org Research into the structure-activity relationships of sulforaphane and its analogues revealed that the methylsulfinyl group could be effectively replaced by an acetyl group without a significant loss of inducer potency. pnas.org This established the acetyl group as a key bioisostere for the methylsulfinyl moiety in this class of compounds.

The two primary structural features essential for the biological efficacy of this class of isothiocyanates are:

The Isothiocyanate (-N=C=S) Group: This functional group is a well-established pharmacophore responsible for the induction of phase 2 enzymes. nih.gov Isothiocyanates are known to target multiple cellular pathways, contributing to their chemopreventive effects. nih.gov

The Acetyl (CH₃CO-) Group: Acting as a substitute for the methylsulfinyl group of sulforaphane, the acetyl group is crucial for maintaining the high inducer potency. pnas.org

The combination of these two functional groups on a suitable scaffold leads to potent biological activity. The norbornane (B1196662) framework serves as this scaffold, providing a rigid structure that holds the functional groups in a specific spatial arrangement. pnas.org Studies have shown that exo-2-acetyl-exo-6-isothiocyanatonorbornane is a notable inducer of quinone reductase (QR) and glutathione (B108866) S-transferases (GST), which are important phase 2 enzymes. nih.gov

Impact of Stereochemistry (exo-/endo- Isomers) on Biological Activity

The stereochemical configuration of the substituents on the norbornane ring system has a profound impact on the biological activity of this compound. The rigid, bridged structure of norbornane gives rise to distinct exo and endo isomers, which differ in the spatial orientation of the acetyl and isothiocyanate groups.

Research has demonstrated a clear distinction in the anticarcinogenic potency between these stereoisomers. nih.govnih.gov In studies involving the inhibition of mammary tumor formation in rats, the exo-2-acetyl-exo-6-isothiocyanatonorbornane isomer was found to be a significantly potent protector, comparable in efficacy to sulforaphane. nih.govnih.gov Conversely, the endo-2-acetyl-exo-6-isothiocyanatonorbornane isomer was identified as a less potent protector. nih.govnih.gov

This difference in activity underscores the critical importance of the exo configuration for both the acetyl and isothiocyanate groups at the C2 and C6 positions, respectively. The exo orientation projects these functional groups away from the bicyclic ring system, which may facilitate a more favorable interaction with the biological target(s).

Table 1: Comparative Anticarcinogenic Potency of this compound Isomers

| Compound | Stereochemistry | Relative Potency |

| Isomer 1 | exo-2-acetyl-exo-6-isothiocyanato | High |

| Isomer 2 | endo-2-acetyl-exo-6-isothiocyanato | Low |

This table illustrates the relative anticarcinogenic potencies based on findings from referenced studies. nih.govnih.gov

Role of Spacing and Connectivity Between Functional Groups (Isothiocyanate and Acetyl)

The relative positioning of the isothiocyanate and acetyl groups on the norbornane scaffold is another crucial factor governing biological efficacy. The distance and connectivity between these two functional moieties are not arbitrary and have been shown to influence the compound's potency as a phase 2 enzyme inducer.

Studies on synthetic analogues of sulforaphane have revealed that the most potent inducers typically have the isothiocyanate and the acetyl (or methylsulfinyl) groups separated by a chain of three or four carbon atoms. pnas.org In the case of this compound, the functional groups are attached to the C2 and C6 positions of the norbornane ring. This specific connectivity provides an optimal spatial separation that is conducive to high biological activity.

To further probe the importance of this spacing, an isomer with a different connectivity, exo-2-acetyl-exo-5-isothiocyanatonorbornane, was synthesized and evaluated. nih.govnih.gov This isomer, where the isothiocyanate group is located at the C5 position, was found to be a less potent protector against mammary tumor formation compared to the C6-substituted analogue, exo-2-acetyl-exo-6-isothiocyanatonorbornane. nih.govnih.gov This finding highlights that not only the stereochemistry but also the precise connectivity and the resultant distance between the functional groups are critical for maximizing the desired biological response.

Table 2: Influence of Functional Group Position on Anticarcinogenic Potency

| Compound | Functional Group Positions | Relative Potency |

| exo-2-acetyl-exo-6-isothiocyanatonorbornane | C2 (Acetyl), C6 (Isothiocyanate) | High |

| exo-2-acetyl-exo-5-isothiocyanatonorbornane | C2 (Acetyl), C5 (Isothiocyanate) | Low |

This table compares the relative anticarcinogenic potencies based on the position of the functional groups as reported in scientific literature. nih.govnih.gov

Conformational Restriction and its Influence on Biological Response

The rigid and conformationally constrained nature of the bicyclo[2.2.1]heptane (norbornane) scaffold plays a pivotal role in the biological activity of this compound. Unlike flexible aliphatic chains, the norbornane ring system locks the acetyl and isothiocyanate substituents into well-defined spatial orientations.

This conformational restriction reduces the entropic penalty upon binding to a biological target, as the molecule does not need to adopt a specific, energetically unfavorable conformation to fit into a binding site. The pre-organized arrangement of the functional groups, particularly in the highly active exo, exo isomer, presents a specific pharmacophore geometry to the target protein or enzyme.

The enhanced potency of exo-2-acetyl-exo-6-isothiocyanatonorbornane compared to its endo and C5-substituted counterparts suggests that the specific shape and rigidity of the molecule are key to its biological function. nih.govnih.gov The defined stereochemistry and connectivity ensure that the crucial functional groups are presented in a spatially optimal manner for interaction with cellular components, leading to the potent induction of phase 2 enzymes and subsequent anticarcinogenic effects. nih.govnih.govpnas.org

Theoretical and Computational Chemistry Studies

Quantum Mechanical Investigations: An Unexplored Frontier

Quantum mechanical investigations are fundamental to understanding the intrinsic properties of a molecule. However, specific studies on the electronic structure and reaction pathways of 2-Acetyl-6-isothiocyanatonorbornane have not been reported.

Electronic Structure Analysis: Awaiting Exploration

Detailed analysis of the electronic structure of this compound, which would include mapping the electron density, defining molecular orbitals, and calculating electrostatic potential, remains to be performed. Such studies would provide crucial insights into the molecule's reactivity and potential interaction sites.

Reaction Pathway Calculations: Charting the Unknown

The computational modeling of reaction pathways involving this compound is another area awaiting investigation. These calculations would be invaluable for predicting its behavior in chemical reactions, understanding potential synthesis mechanisms, and identifying likely metabolic transformations.

Molecular Dynamics Simulations: Unraveling Potential Interactions

Molecular dynamics simulations, a powerful tool for studying the movement and interaction of molecules over time, have not been specifically applied to this compound in published research.

Ligand-Protein Interactions: A Hypothetical Landscape

While there is broad interest in the interaction of isothiocyanates with biological targets, specific simulations of this compound binding to proteins are not documented. Such studies would be essential for identifying potential protein targets and understanding the molecular basis of any biological activity.

Conformational Dynamics: The Unseen Flexibility

The conformational landscape of this compound, which dictates its three-dimensional shape and flexibility, has not been characterized through molecular dynamics simulations. Understanding its conformational preferences is a prerequisite for any structure-based drug design efforts.

In Silico Approaches for Activity Prediction: A Future Perspective

In silico methods, which use computational models to predict the biological activity of chemical compounds, have become a staple in drug discovery and chemical biology. However, there are no specific reports of such predictions for this compound. The application of these predictive models could help to screen for potential biological targets and guide future experimental research.

QSAR Modeling for Isothiocyanate Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For isothiocyanate derivatives, including those with a norbornane (B1196662) scaffold, QSAR studies are instrumental in identifying the key molecular features that govern their desired effects.

A typical QSAR study for isothiocyanate derivatives would involve the following steps:

Data Set Selection: A series of isothiocyanate compounds with varying structural modifications and their corresponding measured biological activities (e.g., enzyme inhibition, anticancer activity) would be compiled. For instance, the foundational work on norbornyl isothiocyanates provided initial data on the differential anticarcinogenic activities of stereoisomers such as exo-2-acetyl-exo-6-isothiocyanatonorbornane and endo-2-acetyl-exo-6-isothiocyanatonorbornane. nih.gov

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

Model Development: Statistical methods such as multiple linear regression, partial least squares, or more advanced machine learning algorithms are used to build a mathematical model that correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its reliability.

A QSAR study on the antimicrobial activity of various isothiocyanates revealed that the partial charge, polarity, reactivity, and shape of the molecules were key determinants of their antibacterial effects. wur.nl Such models can be instrumental in predicting the activity of novel isothiocyanate compounds, including new derivatives of this compound, and prioritizing them for synthesis and biological testing.

Below is a hypothetical data table illustrating the kind of data that would be used in a QSAR study of this compound analogues.

| Compound ID | Stereochemistry | LogP | Dipole Moment (Debye) | Molecular Surface Area (Ų) | IC50 (µM) |

| 1 | exo, exo | 2.5 | 3.1 | 250 | 15.2 |

| 2 | endo, exo | 2.4 | 3.5 | 248 | 25.8 |

| 3 | exo, endo | 2.6 | 2.9 | 252 | 18.5 |

| 4 | endo, endo | 2.3 | 3.8 | 247 | 30.1 |

Virtual Screening for Related Biologically Active Compounds

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. In the context of this compound, virtual screening can be employed to discover novel, structurally related compounds with potentially enhanced biological activity.

The process of virtual screening can be broadly categorized into two main approaches:

Structure-Based Virtual Screening (SBVS): This method requires the three-dimensional structure of the biological target. Molecular docking simulations are performed to predict the binding mode and affinity of each compound in the library to the target's active site. For isothiocyanates, a key target is often Keap1, a protein involved in the cellular antioxidant response. A virtual screening campaign could dock a library of norbornane-containing compounds into the Keap1 binding site to identify new potential inducers of the protective Nrf2 pathway.

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS methods can be used. These approaches rely on the knowledge of existing active compounds. A model, or pharmacophore, is built based on the key structural features of a known active molecule like exo-2-acetyl-exo-6-isothiocyanatonorbornane. This pharmacophore represents the essential steric and electronic features required for biological activity. Compound libraries are then searched for molecules that match this pharmacophore.

The unique and rigid bicyclic structure of the norbornane moiety in this compound makes it an interesting scaffold for rational drug design, and its derivatives are valuable synthons for creating molecules with defined stereochemistry. japsonline.com

Machine Learning Applications in Molecular Design

Machine learning (ML), a subset of artificial intelligence, is revolutionizing molecular design by enabling the creation of novel molecules with desired properties. nih.gov For a compound like this compound, ML can be applied in several ways to design new and improved analogues.

Generative ML models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be trained on large datasets of known chemical structures and their properties. mdpi.com These models can then generate new molecular structures that are predicted to have specific biological activities. For instance, a generative model could be trained on a library of known enzyme inhibitors and then used to design novel norbornane-based isothiocyanates with a high probability of inhibiting a target enzyme. frontiersin.org

One of the key advantages of using ML in molecular design is the ability to explore a vast chemical space efficiently. molecularmachinelearning.com This can lead to the discovery of novel scaffolds and molecular architectures that might not be conceived through traditional medicinal chemistry approaches. The integration of ML with computational chemistry methods allows for the rapid generation and evaluation of new drug candidates, accelerating the drug discovery pipeline. nih.gov

The development of deep learning models has further enhanced the capabilities of ML in drug design. These models can learn complex relationships between molecular structure and biological activity, leading to more accurate predictions and the design of more potent and selective compounds. frontiersin.org

| Computational Approach | Application to this compound | Potential Outcome |

| QSAR | Elucidate structure-activity relationships of analogues. | Predictive model for the biological activity of new derivatives. |

| Virtual Screening | Identify novel, related compounds from large chemical libraries. | Discovery of new lead compounds with improved properties. |

| Machine Learning | Generate novel molecular structures with desired properties. | Design of innovative norbornane-based isothiocyanates with enhanced efficacy. |

Emerging Research Applications and Future Directions

Development as a Research Tool for Enzyme Modulation

Research has indicated that 2-Acetyl-6-isothiocyanatonorbornane can act as an inducer of key detoxifying enzymes. Specifically, the exo-2-acetyl-exo-6-isothiocyanato-norbornane isomer has been shown to induce quinone reductase (QR) and glutathione (B108866) S-transferase (GST) activity in various rodent tissues. nih.gov The induction of these phase II detoxification enzymes is a significant mechanism in cancer chemoprevention, as it enhances the detoxification of carcinogens. nih.govnih.gov

The isothiocyanate group is known for its ability to interact with biological molecules, particularly by reacting with thiol groups in proteins, which can lead to the inhibition of certain enzymes and the modification of protein functions. ontosight.aimdpi.com This reactivity is a key aspect of the biological activity of many isothiocyanates. mdpi.com While the broader class of isothiocyanates has been extensively studied for their role in enzyme modulation, including the inhibition of histone deacetylases (HDACs), specific research into the full enzymatic modulation profile of this compound is an area ripe for further exploration. nih.govmdpi.com

Table 1: Observed Enzyme Modulation by exo-2-Acetyl-exo-6-isothiocyanatonorbornane

| Enzyme | Effect of Exposure | Tissue(s) Studied |

| Quinone Reductase (QR) | Induction of activity | Various rodent tissues |

| Glutathione S-transferase (GST) | Induction of activity | Various rodent tissues |

| Data sourced from a study on the chemopreventive properties of isothiocyanates. nih.gov |

Scaffold for Novel Functional Molecule Synthesis

The structure of this compound makes it a valuable starting material for the synthesis of more complex molecules. ontosight.ai The norbornane (B1196662) backbone provides a rigid and stereochemically defined platform, while the acetyl and isothiocyanate groups offer reactive sites for further chemical modifications. ontosight.aidundee.ac.uk

Exploration of New Biologically Active Norbornane Isothiocyanates

The core structure of this compound serves as a template for the generation of new, potentially bioactive, norbornane isothiocyanate derivatives. ontosight.aiontosight.ai By modifying the acetyl group or reacting the isothiocyanate moiety with various nucleophiles, a diverse library of new compounds can be synthesized. ontosight.ai Researchers are interested in exploring how these structural modifications influence the biological activities of the resulting molecules, with the aim of discovering compounds with enhanced or novel therapeutic properties, such as antimicrobial, antiviral, or anticancer effects, which have been observed in other norbornane derivatives. ontosight.ai

Integration into Chemopreventive Agent Development

Given that isothiocyanates are well-established chemopreventive agents, this compound is a compound of interest for the development of new cancer-preventive drugs. nih.govmdpi.com The demonstrated ability of its exo-isomer to induce phase II detoxifying enzymes aligns with the known mechanisms of chemoprevention. nih.govdundee.ac.uk The development of synthetic isothiocyanate analogs is a key strategy in this field, aiming to create agents with improved efficacy and specificity. researchgate.net The unique norbornane structure of this compound may offer advantages in terms of bioavailability and target interaction compared to naturally occurring isothiocyanates. ontosight.ai

Novel Synthetic Routes and Process Optimization

The synthesis of this compound typically involves a multi-step process starting from more readily available norbornane precursors. ontosight.ai The development of efficient and stereoselective synthetic routes is crucial for making this compound and its derivatives more accessible for research and potential applications. Current research in this area focuses on optimizing reaction conditions to improve yield and purity, as well as exploring novel synthetic pathways that may offer greater efficiency or control over the stereochemistry of the final product. ontosight.ai The general synthesis of isothiocyanates can be achieved through various methods, including the reaction of primary amines with carbon disulfide. mdpi.com

Advanced Mechanistic Elucidation of Biological Pathways

Understanding the precise molecular mechanisms by which this compound exerts its biological effects is a key area for future research. While the induction of QR and GST provides a starting point, further studies are needed to identify the specific signaling pathways that are modulated by this compound. nih.gov Isothiocyanates are known to affect multiple cellular pathways, including those involved in apoptosis, the MAPK pathway, oxidative stress, and cell cycle regulation. nih.govnih.gov Advanced mechanistic studies will be crucial to fully elucidate how the unique structure of this compound influences these pathways and to identify its specific protein targets. dundee.ac.uk

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.